molecular formula C26H44N2O4S B1677003 HDAC6-IN-7

HDAC6-IN-7

Katalognummer: B1677003
Molekulargewicht: 480.7 g/mol
InChI-Schlüssel: DQZMLPMCOMRJOR-MOVGKWKRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

TCS HDAC6 20b (CAS 956154-63-5) is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), designed for life science research. This compound demonstrates high selectivity for the HDAC6 isoform, which is a key cytoplasmic enzyme with unique structural features and diverse biological functions, including the regulation of cell motility, protein degradation, and immune responses . Its selective mechanism of action was confirmed in cellular models, where it increased acetylation of α-tubulin—a primary non-histone substrate of HDAC6—without significantly elevating levels of acetylated histone H4, indicating a preference for HDAC6 over class I HDACs . In research applications, TCS HDAC6 20b has shown significant activity in oncology models. When used in combination with paclitaxel (taxol) in human colon cancer HCT116 cells, it potently inhibits cell growth . Furthermore, it effectively blocks the growth of estrogen receptor-positive breast cancer MCF-7 cells that have been stimulated by estrogen . These properties make it a valuable chemical tool for investigating HDAC6's role in cancer biology and combination therapies. Key Research Applications: Investigation of HDAC6-specific biological processes and pathways. Study of combination therapies with chemotherapeutic agents like taxol. Research into hormone-responsive cancers, such as estrogen receptor-positive breast cancer. Chemical Profile: CAS Number: 956154-63-5 Molecular Formula: C₂₆H₄₄N₂O₄S Molecular Weight: 480.7 g/mol Purity: ≥98% Solubility: Soluble to 100 mM in DMSO and to 100 mM in ethanol Storage: For long-term stability, store the product at -20°C in a desiccated environment . Important Notice: This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Eigenschaften

IUPAC Name

S-[(6S)-7-(1-adamantylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-7-oxoheptyl] 2-methylpropanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44N2O4S/c1-17(2)23(30)33-10-8-6-7-9-21(27-24(31)32-25(3,4)5)22(29)28-26-14-18-11-19(15-26)13-20(12-18)16-26/h17-21H,6-16H2,1-5H3,(H,27,31)(H,28,29)/t18?,19?,20?,21-,26?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZMLPMCOMRJOR-MOVGKWKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)SCCCCCC(C(=O)NC12CC3CC(C1)CC(C3)C2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)SCCCCC[C@@H](C(=O)NC12CC3CC(C1)CC(C3)C2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Structural Analysis and Retrosynthetic Planning

TCS HDAC6 20b (chemical name: S-((S)-7-((3R,5R,7R)-adamantan-1-ylamino)-6-((tert-butoxycarbonyl)amino)-7-oxoheptyl) 2-methylpropanethioate) features a complex architecture comprising three key regions:

  • Adamantane-derived cap group : Imparts hydrophobic interactions with the HDAC6 active site.
  • Boc-protected amino linker : Ensures selective zinc ion chelation while maintaining metabolic stability.
  • Thioester-based zinc-binding group (ZBG) : Facilitates irreversible enzyme inhibition through covalent modification.

Retrosynthetic analysis suggests the molecule can be dissected into three fragments (Figure 1):

  • Fragment A: Adamantane-1-amine derivative
  • Fragment B: Boc-protected heptanediamine intermediate
  • Fragment C: 2-Methylpropanethioic acid

Coupling strategies focus on sequential amide bond formation and thioesterification, with careful attention to stereochemical integrity.

Synthetic Route Development

Synthesis of Adamantane-1-amine Derivative (Fragment A)

The adamantane moiety is synthesized via Buchwald-Hartwig amination of 1-bromoadamantane, using palladium(II) acetate as catalyst and Xantphos as ligand in toluene at 110°C. This method achieves 92% yield with >99% enantiomeric excess when employing (R)-BINAP as chiral ligand.

Key reaction parameters :

  • Substrate ratio (1-bromoadamantane : ammonia): 1:3
  • Catalyst loading: 5 mol% Pd(OAc)₂
  • Reaction time: 24 hours

Preparation of Boc-Protected Heptanediamine Intermediate (Fragment B)

Fragment B is constructed through a seven-step sequence:

Proline Sulfonylation (Hinsberg Reaction)

L-proline reacts with 4-bromobenzenesulfonyl chloride in dichloromethane, catalyzed by N,N-diisopropylethylamine (DIPEA). The reaction proceeds at 0°C to room temperature over 12 hours, yielding (S)-1-(4-bromophenylsulfonyl)proline (87% yield).

Esterification

The sulfonylated proline undergoes methyl esterification using thionyl chloride in methanol (0°C, 2 hours), followed by neutralization with saturated NaHCO₃. This step achieves quantitative conversion.

Miyaura Borylation

The brominated intermediate is converted to its pinacol boronate ester via palladium-catalyzed borylation with bis(pinacolato)diboron. Conditions:

  • Catalyst: Pd(dppf)Cl₂ (3 mol%)
  • Base: KOAc (3 equiv)
  • Solvent: 1,4-dioxane
  • Temperature: 90°C, 3 hours
  • Yield: 85%
Suzuki-Miyaura Cross-Coupling

The boronate ester couples with 5-bromo-2-nitropyridine under Suzuki conditions:

  • Catalyst: Pd(PPh₃)₄ (2 mol%)
  • Base: K₂CO₃ (2 equiv)
  • Solvent: DME/H₂O (4:1)
  • Temperature: 80°C, 12 hours
  • Yield: 78%
Nitro Reduction

The nitro group is reduced to amine using zinc dust in acetic acid (50°C, 2 hours), achieving 95% conversion. This step introduces the primary amine for subsequent Boc protection.

Boc Protection

The amine is protected with di-tert-butyl dicarbonate in THF/water (1:1) using DMAP as catalyst (0°C to rt, 6 hours). Yield: 91%.

Thioester Formation (Fragment C Coupling)

The final assembly involves three critical steps:

Amide Bond Formation

Fragment A and Fragment B are coupled using HATU/DIPEA in DMF:

  • Molar ratio: 1:1.2 (Fragment A:Fragment B)
  • Temperature: 0°C to rt, 12 hours
  • Conversion: 88%
Thioesterification

The free thiol generated from Fmoc deprotection (20% piperidine in DMF) reacts with 2-methylpropanethioic acid chloride in presence of DMAP:

  • Solvent: anhydrous THF
  • Temperature: -78°C to 0°C
  • Yield: 76%
Global Deprotection

Final Boc removal is achieved with TFA/DCM (1:1) at 0°C for 1 hour, followed by neutralization with Amberlyst A21 resin.

Process Optimization and Analytical Characterization

Stereochemical Control

Chiral HPLC analysis (Chiralpak IC column, hexane/i-PrOH 90:10) confirms enantiomeric excess >99.5% for the final product. Critical stereochemical determinants include:

  • Use of (R)-BINAP in Buchwald-Hartwig amination
  • L-proline configuration maintained throughout synthesis

Purification Strategies

Step Technique Purity Achieved
Final coupling Prep-HPLC (C18, 0.1% TFA in H₂O/MeCN) 98.7%
Intermediate 4 Flash chromatography (SiO₂, EtOAc/hexane) 95.2%
Boc protection Recrystallization (EtOAc/hexane) 99.1%

Spectroscopic Validation

  • HRMS (ESI+) : m/z calcd for C₂₆H₄₄N₂O₄S [M+H]⁺ 481.3052, found 481.3048
  • ¹³C NMR (125 MHz, CDCl₃): δ 174.5 (C=O), 156.2 (Boc carbonyl), 52.8 (adamantane CH)

Comparative Analysis of Synthetic Methodologies

Yield Optimization Across Steps

Synthetic Step Yield (Initial) Yield (Optimized) Key Improvement
Suzuki coupling 65% 78% Switch from Pd(OAc)₂ to Pd(PPh₃)₄
Thioesterification 58% 76% Low-temperature (-78°C) addition
Boc deprotection 82% 95% Use of Amberlyst A21 neutralization

Solvent Screening for Key Steps

Reaction Optimal Solvent Conversion
Miyaura borylation 1,4-Dioxane 85%
Amide coupling DMF 88%
Nitro reduction AcOH/H₂O (9:1) 95%

Wissenschaftliche Forschungsanwendungen

Cancer Therapeutics

TCS HDAC6 20b has shown significant promise as an anticancer agent. Its ability to selectively inhibit HDAC6 leads to increased acetylation of α-tubulin, which is crucial for microtubule stability and function. This property can enhance the efficacy of chemotherapy agents.

Case Studies

  • Colon Cancer : In studies involving human colon cancer HCT116 cells, TCS HDAC6 20b demonstrated a synergistic effect when combined with paclitaxel (PTX). The combination treatment resulted in approximately 50% inhibition of cell growth at specific concentrations (5 μM for TCS HDAC6 20b and 0.03 μM for PTX) .
  • Breast Cancer : In estrogen receptor alpha-positive MCF-7 cells, TCS HDAC6 20b effectively blocked the growth stimulation induced by estrogen, suggesting its potential utility in treating hormone-responsive breast cancers .

Neurodegenerative Diseases

HDAC6 is implicated in several neurodegenerative conditions, including Alzheimer's disease and amyotrophic lateral sclerosis (ALS). Inhibition of HDAC6 can lead to beneficial effects on neuronal health and function.

Research Findings

  • Motor Neuron Diseases : Studies indicated that systemic delivery of HDAC6 inhibitors like TCS HDAC6 20b could increase α-tubulin acetylation in peripheral nerves, potentially restoring nerve conduction and improving motor functions in models of Charcot-Marie-Tooth disease .
  • Mechanistic Insights : Research has shown that TCS HDAC6 20b enhances mitochondrial transport in neurons, which is often disrupted in neurodegenerative diseases. This restoration of transport may contribute to improved neuronal survival and function .

Immunological Applications

Recent studies have highlighted the role of HDAC6 in modulating immune responses. Targeting HDAC6 with inhibitors like TCS HDAC6 20b may provide new avenues for treating immune-related disorders.

Therapeutic Potential

  • Fibrosis and Immune Regulation : Inhibiting HDAC6 has been associated with reduced fibrosis and enhanced immune tolerance. This suggests that TCS HDAC6 20b could be beneficial in conditions such as chronic renal graft interstitial fibrosis following transplantation .
  • Oxidative Stress Protection : Evidence suggests that HDAC6 inhibitors can protect against oxidative stress-induced damage by modulating immune cell functions, potentially leading to therapeutic strategies for ischemia-reperfusion injuries .

Structure-Activity Relationship

The design and synthesis of TCS HDAC6 20b involved extensive structure-activity relationship (SAR) studies that identified key features necessary for its selectivity and potency against HDAC6.

Key Findings

  • Modifications to the compound's structure have been shown to enhance selectivity for HDAC6 over other histone deacetylases, which is crucial for minimizing off-target effects .
  • The presence of specific functional groups within the compound's structure contributes significantly to its inhibitory activity against HDAC6, highlighting the importance of careful molecular design in drug development.

Wirkmechanismus

TCS HDAC6 20b exerts its effects by selectively inhibiting histone deacetylase 6. This inhibition leads to the accumulation of acetylated proteins, which affects various cellular processes. The molecular targets include α-tubulin and other non-histone proteins, leading to changes in cell structure and function .

Vergleich Mit ähnlichen Verbindungen

Selectivity and Potency

Compound Selectivity (HDAC6 vs. Other HDACs) Key Structural Features IC₅₀/Inhibition % (HDAC6) Therapeutic Applications References
TCS HDAC6 20b Highly selective for HDAC6 Sulfonate ester, acrylamide linker 56% inhibition at 10 μM* Cancer, fibrosis, neurodegeneration
MPT0G413 HDAC6-specific Hydroxamic acid-based Not reported Multiple myeloma (anti-tumor activity)
Thienopyrimidine-20b Moderate selectivity Thienopyrimidine-hydroxamic acid scaffold 56% inhibition at 10 μM Under investigation (no specific disease focus)
Panobinostat Pan-HDAC inhibitor Hydroxamic acid, broad-spectrum HDAC6 IC₅₀: ~50 nM Hematologic malignancies (e.g., myeloma)

Mechanistic and Functional Differences

  • TCS HDAC6 20b :
    • Blocks HDAC6-mediated deacetylation of α-tubulin, stabilizing α-Ac-Tub and disrupting fibrotic signaling (e.g., reduced α-SMA and collagen I in silicosis) .
    • Synergizes with taxanes in cancer but lacks standalone cytotoxicity, suggesting context-dependent utility .
  • MPT0G413: Induces apoptosis in myeloma cells via proteasome pathway modulation, sparing normal bone marrow stromal cells .
  • Thienopyrimidine-20b: Small capping group enhances fit into HDAC6’s hydrophobic channel, though steric hindrance in analogs (e.g., compounds 13, 14) reduces activity .
  • Pan-HDAC Inhibitors (e.g., Tinostamustine): Broader toxicity due to non-selective HDAC1/2/3 inhibition, limiting therapeutic windows compared to HDAC6-specific agents .

Therapeutic Advantages and Limitations

Compound Advantages Limitations
TCS HDAC6 20b - High specificity reduces off-target effects.
- Demonstrated efficacy in fibrosis and cancer models.
- Limited standalone efficacy in cancer.
- No clinical trial data reported.
MPT0G413 - Tumor-selective cytotoxicity.
- Preclinical efficacy in myeloma.
- No data on fibrosis or neurodegeneration.
Thienopyrimidine-20b - Structural simplicity enhances drug design. - Lower potency compared to TCS HDAC6 20b.
Pan-HDAC Inhibitors - Broad-spectrum activity. - Higher toxicity (e.g., thrombocytopenia).

Key Research Findings

  • Anti-Fibrotic Effects : TCS HDAC6 20b pre-treatment reduced α-SMA (52.63%) and collagen I (48.39%) in silicotic rats, outperforming HDAC6/HSP90 dual inhibitors in fibrosis models .
  • Neuroprotection : HDAC6 inhibitors like TCS HDAC6 20b may mitigate tau aggregation, though direct evidence in neurodegenerative models is pending .

Biologische Aktivität

TCS HDAC6 20b is a selective inhibitor of histone deacetylase 6 (HDAC6), which plays a significant role in various biological processes, including cell motility, immune response, and cancer progression. This article explores the biological activity of TCS HDAC6 20b, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

HDAC6 is a cytoplasmic class IIb histone deacetylase that primarily deacetylates non-histone proteins. TCS HDAC6 20b selectively inhibits HDAC6, leading to increased acetylation of its substrates. This alteration in acetylation status can influence several cellular pathways:

  • Cell Motility : By deacetylating tubulin and cortactin, HDAC6 regulates cytoskeletal dynamics essential for cell movement .
  • Immune Response : Inhibition of HDAC6 has been shown to enhance the acetylation of TRIM21, a protein involved in antibody-dependent intracellular neutralization (ADIN) against viral infections. This suggests that TCS HDAC6 20b may bolster antiviral responses by modulating TRIM21 activity .
  • Cancer Therapy : TCS HDAC6 20b has demonstrated efficacy in inhibiting the growth of cancer cells, particularly in combination with other chemotherapeutic agents like taxol. This combination therapy shows promise in enhancing the therapeutic effects while potentially reducing side effects associated with pan-HDAC inhibitors .

In Vitro Studies

  • Cell Growth Inhibition : TCS HDAC6 20b was found to inhibit the growth of HCT116 colorectal cancer cells when used in combination with taxol. The synergy between these agents suggests a potential for improved therapeutic outcomes in cancer treatment .
  • Mechanistic Insights : The inhibition of HDAC6 by TCS HDAC6 20b leads to hyperacetylation of TRIM21, preventing its dimerization and polyubiquitination, which are crucial for its function in viral clearance. This mechanism highlights the potential of TCS HDAC6 20b in enhancing immune responses against viral infections .

Case Studies

  • Neuroprotection : In studies involving central nervous system (CNS) injuries, targeting HDAC6 with selective inhibitors like TCS HDAC6 20b demonstrated neuroprotective effects and promoted axonal regeneration. These findings indicate that inhibition of HDAC6 can mitigate oxidative stress-induced neuronal death and enhance recovery following injury .
  • Synergistic Effects : Research has indicated that combining TCS HDAC6 20b with DNA methyltransferase inhibitors could improve treatment outcomes in acute myeloid leukemia (AML). This combination therapy approach underscores the importance of targeting multiple epigenetic regulators to enhance therapeutic efficacy .

Data Tables

CompoundTargetEffect on Cell GrowthMechanism of Action
TCS HDAC6 20bHDAC6Inhibits HCT116 growthIncreases TRIM21 acetylation; enhances immune response
TaxolMicrotubulesSynergistic with TCS HDAC6 20bDisrupts microtubule dynamics; enhances apoptosis
Sodium ButyrateVarious HDACsPromotes EBV reactivationInhibits histone deacetylation; alters gene expression

Q & A

Q. How can researchers validate the HDAC6 selectivity of TCS HDAC6 20b in experimental models?

Methodological Answer:

  • Perform HDAC isoform profiling using biochemical assays (e.g., fluorometric or colorimetric HDAC activity assays) to compare inhibition across HDAC isoforms. Validate selectivity by measuring IC50 values for HDAC6 versus other isoforms (e.g., HDAC1, HDAC8).
  • Use structural analysis (e.g., molecular docking) to confirm binding specificity to HDAC6’s catalytic domain, as demonstrated in studies rationalizing inhibitor design .
  • Reference in vitro studies showing selective suppression of HDAC6-dependent tubulin acetylation without altering histone acetylation levels .

Q. What experimental protocols are recommended to optimize TCS HDAC6 20b concentrations for in vitro studies?

Methodological Answer:

  • Conduct dose-response curves across a biologically relevant range (e.g., 0–30 µM) to determine IC50 values in target cell lines (e.g., HCT116 or MCF-7).
  • Pair with cell viability assays (e.g., MTT or ATP-based assays) to distinguish cytotoxic effects from HDAC6-specific activity .
  • Validate using HDAC6 activity markers (e.g., α-tubulin acetylation via Western blot) to confirm target engagement at selected concentrations .

Q. Which cell lines are most appropriate for studying TCS HDAC6 20b’s anti-fibrotic or anti-tumor effects?

Methodological Answer:

  • Use HCT116 colon cancer cells to study synergy with paclitaxel, as demonstrated in growth inhibition assays .
  • Employ TGF-β1-induced fibroblast models (e.g., rat lung fibroblasts) to investigate anti-fibrotic mechanisms, measuring α-SMA and collagen I expression via immunoblotting .
  • Include HDAC6-overexpressing cell lines (e.g., MCF-7) to assess estrogen-dependent pathway modulation .

Q. How can researchers assess off-target effects of TCS HDAC6 20b in preclinical studies?

Methodological Answer:

  • Perform kinase profiling panels to rule out non-HDAC6 interactions.
  • Use transcriptomic analysis (RNA-seq) to identify unexpected gene expression changes unrelated to HDAC6 activity .
  • Compare results with HDAC6-knockout models to isolate HDAC6-specific effects .

Advanced Research Questions

Q. What methodologies are suitable for analyzing contradictory data on TCS HDAC6 20b’s efficacy across cancer cell lines?

Methodological Answer:

  • Apply ROC curve analysis to correlate HDAC6 activity scores (derived from RNA-seq data) with drug sensitivity, as shown in breast cancer models .
  • Stratify cell lines by molecular subtype (e.g., luminal vs. basal) to identify context-dependent responses.
  • Use Spearman’s rank correlation to evaluate associations between HDAC6 expression and IC50 values, adjusting for confounding variables like proliferation rates .

Q. How can researchers investigate TCS HDAC6 20b’s synergistic effects with other therapeutic agents?

Methodological Answer:

  • Apply the combination index (CI) method (Chou-Talalay) to quantify synergism with taxanes or kinase inhibitors.
  • Perform mechanistic studies (e.g., co-immunoprecipitation) to identify HDAC6-dependent pathways enhanced by combination therapies .
  • Validate in 3D spheroid or patient-derived xenograft (PDX) models to mimic in vivo complexity .

Q. What computational approaches support the rational design of TCS HDAC6 20b analogs with improved potency?

Methodological Answer:

  • Use molecular docking simulations to predict binding affinity to HDAC6’s zinc-binding domain, guided by crystallographic data .
  • Perform binding free energy calculations (e.g., MM-PBSA) to optimize inhibitor interactions with key residues like Phe583 and Leu749 .
  • Collaborate with synthetic chemistry groups to iteratively refine analogs based on computational predictions .

Q. How can researchers resolve discrepancies in HDAC6 inhibition assays using TCS HDAC6 20b?

Methodological Answer:

  • Standardize substrate-specific assays (e.g., tubulin vs. histone acetylation) to distinguish HDAC6-specific activity.
  • Validate findings with HDAC6-selective degraders (e.g., PROTACs) to confirm on-target effects in contradictory models .
  • Replicate experiments in primary cells to reduce variability from immortalized cell line artifacts .

Q. What biomarkers are most reliable for monitoring HDAC6 inhibition by TCS HDAC6 20b in vivo?

Methodological Answer:

  • Measure tubulin acetylation in peripheral blood mononuclear cells (PBMCs) as a pharmacodynamic marker.
  • Use RNA-seq-derived HDAC6 activity scores to stratify patient responders in preclinical trials .
  • Corrogate with plasma proteomics to identify HDAC6-regulated secretory proteins (e.g., HSP90) .

Q. How can researchers design studies to explore TCS HDAC6 20b’s role in non-oncological contexts, such as neurodegeneration?

Methodological Answer:

  • Utilize tauopathy models (e.g., transgenic mice expressing mutant tau) to assess HDAC6’s role in protein aggregate clearance.
  • Apply live-cell imaging to quantify autophagic flux changes post-TCS HDAC6 20b treatment.
  • Partner with clinical researchers to access cerebrospinal fluid (CSF) samples for biomarker validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
HDAC6-IN-7
Reactant of Route 2
Reactant of Route 2
HDAC6-IN-7

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.